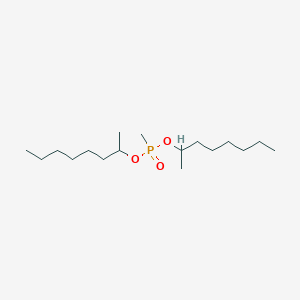
4-Nitro-6-(trifluoromethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3F3N2O3 It is a derivative of pyridine, featuring a nitro group at the 4-position and a trifluoromethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-6-(trifluoromethyl)pyridin-3-ol typically involves the nitration of 6-(trifluoromethyl)pyridin-3-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitro-6-(trifluoromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
- 5-Nitro-3-(trifluoromethyl)pyridin-2-ol
- 6-(trifluoromethyl)pyridin-3-ol
- 3-(trifluoromethyl)pyridin-2-ol
Comparison: 4-Nitro-6-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the nitro and trifluoromethyl groups on the pyridine ring. This arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the nitro group at the 4-position may enhance its electron-withdrawing effects, while the trifluoromethyl group at the 6-position can increase its hydrophobicity and stability.
Propiedades
Fórmula molecular |
C6H3F3N2O3 |
|---|---|
Peso molecular |
208.09 g/mol |
Nombre IUPAC |
4-nitro-6-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-3(11(13)14)4(12)2-10-5/h1-2,12H |
Clave InChI |
QFJXTWRTRFSCIX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(F)(F)F)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)







![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)



